molecular formula C15H11NO2 B094306 Viridicatin CAS No. 129-24-8

Viridicatin

Cat. No.: B094306
CAS No.: 129-24-8
M. Wt: 237.25 g/mol
InChI Key: QSRVMXWVVMILDI-UHFFFAOYSA-N
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Description

Viridicatin is a natural alkaloid compound isolated from various species of the Penicillium genus, particularly from marine-derived fungi. It belongs to the class of quinolinone alkaloids and has garnered significant interest due to its unique structure and diverse biological activities .

Biochemical Analysis

Biochemical Properties

Viridicatin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been incorporated into DNA-encoded chemical libraries, indicating its potential application in drug discovery .

Cellular Effects

Preliminary studies suggest it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Viridicatin can be synthesized through several routes, one of which involves the cyclization of isatins with DNA-tagged aldehydes. This reaction is promoted by benzenesulfonyl hydrazide and provides the corresponding this compound alkaloid-like products in moderate-to-excellent conversion yields .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Penicillium species under controlled conditions. The compound is then extracted and purified using chromatographic techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may involve the formation of quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

Properties

IUPAC Name

3-hydroxy-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVMXWVVMILDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156022
Record name Viridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-24-8
Record name Viridicatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viridicatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDICATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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